molecular formula C12H12FN3O2 B2875455 ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 491868-03-2

ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2875455
CAS No.: 491868-03-2
M. Wt: 249.245
InChI Key: UXGRPWLDORHKQQ-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.245. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of “ethyl 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate” are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This could potentially be a part of the interaction mechanism of this compound with its targets.

Biochemical Pathways

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

ethyl 1-[(4-fluorophenyl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGRPWLDORHKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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